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Compound Name: 2-Methoxy-4'-nitrobenzophenone

CAS No.: 42495-50-1

Cat. No.: B1356294

Get Quote

Executive Summary
In the realm of organic synthesis and photopharmacology, diaryl ketones serve as

indispensable scaffolds. Among these, 2-Methoxy-4'-nitrobenzophenone represents a highly

specialized intermediate. The prime notation (') in its nomenclature is structurally critical: it

denotes that the electron-withdrawing nitro group is located on the second phenyl ring (Ring B),

directly opposing the electron-donating methoxy group situated at the ortho position of the first

phenyl ring (Ring A).

This "push-pull" electronic configuration across the benzophenone core significantly alters its

UV absorption characteristics, rotational isomerism, and triplet-state lifetime. This technical

guide dissects the molecular formula, physicochemical properties, synthetic methodologies,

and downstream applications of 2-Methoxy-4'-nitrobenzophenone, providing field-proven

protocols for its isolation and utilization.
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The molecular formula of 2-Methoxy-4'-nitrobenzophenone is C₁₄H₁₁NO₄. Understanding the

precise atomic composition is the first step in mass spectrometry calibration and stoichiometric

reaction planning.

The calculated molecular weight is 257.24 g/mol [1]. The presence of the ortho-methoxy group

introduces steric hindrance that forces the two phenyl rings out of coplanarity. This rotational

isomerism directly impacts the photoluminescent properties of the molecule, shifting its n-π*

transition wavelength compared to unsubstituted benzophenone [3].

Table 1: Physicochemical and Structural Parameters
Parameter Value Analytical Significance

IUPAC Name
(2-Methoxyphenyl)(4-

nitrophenyl)methanone

Standardized nomenclature for

structural identification.

CAS Registry Number 42495-50-1
Unique identifier for chemical

sourcing and safety data.

Molecular Formula C₁₄H₁₁NO₄

Defines exact atomic

composition and degree of

unsaturation.

Molecular Weight 257.24 g/mol

Critical for stoichiometric

calculations and MS

calibration.

Monoisotopic Mass 257.0688 g/mol

Used for high-resolution mass

spectrometry (HRMS)

identification.

Hydrogen Bond Donors 0
Indicates high lipophilicity and

lack of protic functional groups.

Hydrogen Bond Acceptors 4

Facilitates non-covalent

interactions within protein

binding pockets.

Rotatable Bonds 4

Determines the conformational

flexibility of the diaryl ketone

core.
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Synthetic Methodology: Directed Friedel-Crafts
Acylation
Synthesizing 2-Methoxy-4'-nitrobenzophenone requires overcoming a distinct regiochemical

challenge. When anisole (methoxybenzene) undergoes electrophilic aromatic substitution, the

methoxy group acts as a strong ortho/para director. Due to the significant steric bulk of the

incoming acylium ion, the para-isomer (4-methoxy-4'-nitrobenzophenone) is overwhelmingly

favored.

To obtain the target ortho-isomer, we must perform the reaction under strictly controlled

thermodynamic conditions and employ high-resolution chromatographic separation.
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Friedel-Crafts acylation workflow isolating 2-methoxy-4'-nitrobenzophenone.

Experimental Protocol: Synthesis and Isolation
Trustworthiness Principle: This protocol is designed as a self-validating system. The

inclusion of specific temperature controls and an NMR validation checkpoint ensures

reproducibility and structural confirmation.
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Step 1: Catalyst Activation

Action: Suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous

dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly oxophilic AlCl₃.

Maintaining 0 °C prevents premature catalyst degradation and controls the exotherm of the

subsequent complexation.

Step 2: Acylium Ion Generation

Action: Slowly add 1.0 equivalent of 4-nitrobenzoyl chloride dissolved in DCM. Stir for 30

minutes.

Causality: The Lewis acid coordinates with the carbonyl oxygen of the acid chloride,

facilitating the departure of the chloride ion to form a highly electrophilic, resonance-

stabilized acylium intermediate.

Step 3: Nucleophilic Attack

Action: Add 1.0 equivalent of anisole dropwise to the reaction mixture at 0 °C, then allow it to

slowly warm to room temperature over 4 hours.

Causality: The electron-donating methoxy group activates the benzene ring. Keeping the

initial addition at 0 °C controls the reaction rate, minimizing polyacylation and tar formation.

Step 4: Quenching and Extraction

Action: Quench the reaction by carefully pouring it over ice-cold 1M HCl. Extract the aqueous

layer three times with DCM.

Causality: The acidic quench breaks down the rigid aluminum-ketone complex, releasing the

free benzophenone products into the organic phase while partitioning aluminum salts into the

aqueous phase.

Step 5: Chromatographic Isolation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Action: Concentrate the organic layer and purify via silica gel flash chromatography using a

shallow gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20).

Causality: The major product (para-isomer) and the target minor product (ortho-isomer)

exhibit different retention factors (

). The ortho-methoxy group sterically shields the highly polar carbonyl oxygen, slightly
reducing its interaction with the stationary silica phase, allowing the ortho-isomer to elute
faster than the para-isomer.

Step 6: Self-Validation Checkpoint (¹H-NMR)

Action: Dissolve the isolated product in CDCl₃ and acquire a ¹H-NMR spectrum.

Causality: To unequivocally confirm the isolation of 2-Methoxy-4'-nitrobenzophenone, look

for a sharp singlet integrating to 3H around

3.7–3.9 ppm (the ortho-methoxy protons). Crucially, Ring B must show a characteristic
AA'BB' splitting pattern (two distinct doublets integrating for 2H each around

8.0–8.3 ppm), confirming the para-nitro substitution on the second ring [2].

Downstream Application: Photoaffinity Labeling
(PAL)
In drug development, benzophenone derivatives are the gold standard for Photoaffinity

Labeling (PAL). They are incorporated into small-molecule drug candidates to map binding

pockets on target proteins.

Upon UV irradiation (~350 nm), the benzophenone carbonyl undergoes an n-π* transition,

entering an excited singlet state before undergoing rapid intersystem crossing (ISC) to a triplet

ketyl diradical. This diradical is highly reactive and will insert into nearby C-H bonds of the

protein backbone, forming an irreversible covalent adduct.

The incorporation of the 2-methoxy and 4'-nitro groups in 2-Methoxy-4'-nitrobenzophenone
alters the electron density of the carbonyl, allowing researchers to fine-tune the excitation
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wavelength and the half-life of the triplet state, optimizing the labeling efficiency for specific

microenvironments [3].
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Photoaffinity labeling mechanism using benzophenone-derived probes.

Conclusion
2-Methoxy-4'-nitrobenzophenone (C₁₄H₁₁NO₄, MW: 257.24 g/mol ) is a structurally nuanced

diaryl ketone. Its successful synthesis relies on manipulating the steric and electronic

parameters of electrophilic aromatic substitution, while its downstream utility in

photopharmacology is driven by the unique photophysical properties imparted by its ortho/para'

substitution pattern. By adhering to the rigorous synthetic and analytical protocols outlined

above, researchers can reliably isolate and deploy this molecule in advanced drug discovery

workflows.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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